Lipophilicity (XLogP3) Comparison: 4-CF₃-phenyl vs. 4-F-phenyl, 4-OCH₃-phenyl, and Unsubstituted Phenyl Analogs
The target compound's computed XLogP3 of 3.4 [1] represents a substantial increase in lipophilicity relative to its unsubstituted-phenyl analog 4-ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine (CAS 917759-08-1). The unsubstituted pyrido[3,2-d]pyrimidine core scaffold itself has an XLogP3 of 0.6 [2], while the 2,4-dichloro-6-(4-fluorophenyl) analog (CAS 917758-92-0) reaches XLogP3 = 4.2 [3]. The 4-CF₃ moiety on the target compound positions its lipophilicity between the 4-F-phenyl (higher XLogP3 due to dichloro substitution) and the core scaffold, achieving a balanced logP that supports both passive membrane permeability and aqueous solubility—a critical parameter for cell-based assay performance and in vivo exposure. In contrast, the 4-methoxyphenyl analog (CAS 917759-81-0) is expected to have lower XLogP3 due to the polar OCH₃ group, potentially reducing membrane penetration.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem-computed) |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidine core: XLogP3 = 0.6; 2,4-dichloro-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine: XLogP3 = 4.2 |
| Quantified Difference | ΔXLogP3 = +2.8 vs. core scaffold; ΔXLogP3 = –0.8 vs. 2,4-dichloro-6-(4-fluorophenyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
An XLogP3 of 3.4 falls within the optimal range (1–5) for oral bioavailability and cell permeability [4], giving this compound a favorable balance of membrane penetration and aqueous solubility that distinguishes it from both more polar (unsubstituted phenyl) and more lipophilic (dichloro-fluorophenyl) analogs for in vitro screening applications.
- [1] PubChem. 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine. Compound Summary, CID 69075860. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Pyrido[3,2-d]pyrimidine. Compound Summary. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Kuujia.com. CAS 917758-92-0: Pyrido[3,2-d]pyrimidine, 2,4-dichloro-6-(4-fluorophenyl)-. Computed Properties. Accessed April 2026. View Source
- [4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. View Source
